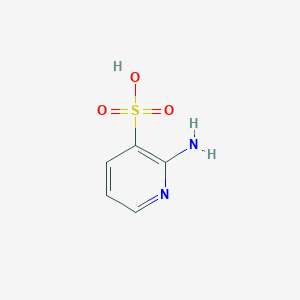

2-aminopyridine-3-sulfonic Acid

Beschreibung

BenchChem offers high-quality 2-aminopyridine-3-sulfonic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-aminopyridine-3-sulfonic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-aminopyridine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3S/c6-5-4(11(8,9)10)2-1-3-7-5/h1-3H,(H2,6,7)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSFAEFKJOUTKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376472 | |

| Record name | 2-aminopyridine-3-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16250-07-0 | |

| Record name | 2-aminopyridine-3-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-Aminopyridine-3-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-aminopyridine-3-sulfonic acid, a key heterocyclic intermediate with significant potential in pharmaceutical and materials science. This document delves into the synthetic methodologies for its preparation, with a focus on the direct sulfonation of 2-aminopyridine. It further details its physicochemical and spectroscopic properties, offering insights into its structure and reactivity. The guide also explores the applications of this compound, particularly as a versatile building block in the design and development of novel therapeutic agents. This work is intended to be a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug discovery.

Introduction

The 2-aminopyridine scaffold is a privileged structural motif in medicinal chemistry, present in a wide array of biologically active compounds and approved pharmaceutical agents.[1][2] Its ability to engage in various non-covalent interactions, including hydrogen bonding and metal coordination, makes it a valuable component in the design of molecules targeting diverse biological targets.[3] The introduction of a sulfonic acid group onto this scaffold, specifically at the 3-position, creates 2-aminopyridine-3-sulfonic acid (CAS No: 16250-07-0), a molecule with a unique combination of acidic and basic functionalities. This amphoteric nature imparts distinct physicochemical properties that can be exploited in drug design to modulate solubility, cell permeability, and target binding.

This guide will provide a detailed exploration of the synthesis and properties of 2-aminopyridine-3-sulfonic acid, offering a foundation for its application in the development of novel chemical entities.

Synthesis of 2-Aminopyridine-3-sulfonic Acid

The primary and most direct route for the synthesis of 2-aminopyridine-3-sulfonic acid is the electrophilic sulfonation of 2-aminopyridine. The electron-donating amino group at the 2-position activates the pyridine ring towards electrophilic attack and directs the incoming sulfo group primarily to the adjacent 3- and 5-positions. Careful control of reaction conditions is crucial to favor the formation of the desired 3-sulfonic acid isomer.

Causality Behind Experimental Choices

The choice of sulfonating agent and reaction conditions is critical in directing the regioselectivity of the sulfonation and achieving a desirable yield.

-

Sulfonating Agent: Oleum (fuming sulfuric acid, a solution of sulfur trioxide in sulfuric acid) and chlorosulfonic acid are powerful sulfonating agents suitable for this transformation.[4] The high concentration of the electrophile, sulfur trioxide (SO₃), in these reagents is necessary to overcome the inherent electron deficiency of the pyridine ring, which is further deactivated by protonation of the ring nitrogen under strongly acidic conditions.

-

Reaction Temperature and Time: The sulfonation of pyridine rings can be sluggish.[5] Elevated temperatures are typically required to drive the reaction to completion. However, excessively high temperatures can lead to the degradation of the product.[5] Therefore, a carefully controlled temperature profile is essential. Reaction times are often extended to ensure complete conversion. For the analogous synthesis of 4-aminopyridine-3-sulfonic acid, a reaction time of four days at 120°C has been reported to be effective.[4]

-

Work-up and Purification: The highly polar nature of aminopyridine sulfonic acids presents challenges during work-up and purification.[5] Recrystallization from water is a common and effective method for purifying the final product.[5] Adjusting the pH of the solution can also be utilized to facilitate separation from unreacted starting material and other impurities, as the sulfonic acid is strongly acidic.[5]

Proposed Experimental Protocol: Sulfonation using Oleum

This protocol is adapted from a documented procedure for the synthesis of the isomeric 4-aminopyridine-3-sulfonic acid and is expected to be a viable starting point for the synthesis of the title compound.[4] Note: This is a proposed protocol and requires experimental validation.

Materials:

-

2-Aminopyridine

-

20% Oleum (20% SO₃ in H₂SO₄)

-

Deionized Water

-

Sodium Bicarbonate (for neutralization)

-

Ice

Procedure:

-

In a suitable reaction vessel equipped with a magnetic stirrer and a reflux condenser, carefully add 10 mmol of 2-aminopyridine to 10 mL of 20% oleum with cooling in an ice bath.

-

Slowly heat the resulting solution to 120-140°C.

-

Maintain the reaction at this temperature for an extended period (e.g., 24-96 hours), monitoring the reaction progress by a suitable technique such as HPLC.

-

After the reaction is deemed complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

The crude product may precipitate upon neutralization. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure to induce precipitation.

-

Recrystallize the crude solid from hot water to yield purified 2-aminopyridine-3-sulfonic acid.

Synthesis Workflow Diagram

Caption: Direct sulfonation of 2-aminopyridine.

Physicochemical and Spectroscopic Properties

While experimental data for 2-aminopyridine-3-sulfonic acid is not extensively reported, its properties can be predicted based on its structure and by comparison with analogous compounds.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties.

| Property | Value | Source |

| IUPAC Name | 2-aminopyridine-3-sulfonic acid | - |

| CAS Number | 16250-07-0 | [6][7] |

| Molecular Formula | C₅H₆N₂O₃S | [6] |

| Molecular Weight | 174.18 g/mol | [8][9] |

| Monoisotopic Mass | 174.00991323 Da | [8][10] |

| Melting Point | >300 °C (Predicted) | [11] |

| Density (Predicted) | 1.6-1.7 g/cm³ | [12] |

| pKa (Predicted) | ~ -2 (sulfonic acid), ~3-4 (pyridinium ion) | [12] |

| Solubility | Soluble in water, sparingly soluble in polar organic solvents. | [11] |

| Physical State | Crystalline solid (Predicted) | - |

Note: Some values are for the isomeric 4-aminopyridine-3-sulfonic acid or 2-aminopyridine-3-carboxylic acid and are provided as estimates.

Spectroscopic Characterization

The spectroscopic properties of 2-aminopyridine-3-sulfonic acid are key to its identification and characterization.

-

¹H NMR: The proton NMR spectrum is expected to show three aromatic protons in the pyridine ring. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing sulfonic acid group. The proton at C4 would likely appear as a doublet, the proton at C5 as a doublet of doublets, and the proton at C6 as a doublet. The amino protons will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display five distinct signals for the pyridine ring carbons. The carbon attached to the sulfonic acid group (C3) will be significantly downfield shifted. The carbon bearing the amino group (C2) will also be downfield, while the other carbons will resonate at positions influenced by both substituents.

The IR spectrum will be characterized by the following key absorption bands:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

-

S=O stretching: Strong absorption bands around 1250-1150 cm⁻¹ and 1060-1010 cm⁻¹ for the asymmetric and symmetric stretching of the S=O bonds in the sulfonic acid group.

-

C=C and C=N stretching: Aromatic ring vibrations in the 1600-1400 cm⁻¹ region.

-

S-O stretching: A band in the 900-700 cm⁻¹ region.

The UV-Vis spectrum, typically recorded in a polar solvent like water or ethanol, is expected to show absorption maxima characteristic of a substituted pyridine ring. The electronic transitions will be influenced by the amino and sulfonic acid groups, which can act as auxochromes and chromophores, respectively.

Applications in Drug Development

The 2-aminopyridine moiety is a cornerstone in the development of numerous therapeutic agents.[1][2] The introduction of a sulfonic acid group at the 3-position in 2-aminopyridine-3-sulfonic acid provides a unique handle for medicinal chemists to fine-tune the properties of drug candidates.

Role as a Pharmacophore

The 2-aminopyridine-3-sulfonic acid scaffold can act as a bioisostere for other functional groups, such as carboxylic acids, while offering different steric and electronic properties. The sulfonic acid group is a strong acid and will be ionized at physiological pH, which can be leveraged to enhance aqueous solubility and potentially improve pharmacokinetic profiles.[13]

Synthetic Building Block

2-Aminopyridine-3-sulfonic acid is a versatile intermediate for the synthesis of more complex molecules. The amino group can be acylated, alkylated, or used in coupling reactions, while the sulfonic acid group can be converted to sulfonyl chlorides, sulfonamides, and sulfonate esters.[14][15] This dual reactivity allows for the construction of diverse molecular libraries for high-throughput screening.

Potential Therapeutic Areas

Derivatives of 2-aminopyridine have shown a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. The unique properties of 2-aminopyridine-3-sulfonic acid make it an attractive starting point for the design of novel inhibitors of enzymes such as kinases and proteases, where the sulfonic acid group can form key interactions with the target protein.

Safety and Handling

While specific toxicity data for 2-aminopyridine-3-sulfonic acid is limited, it should be handled with the standard precautions for laboratory chemicals. It is predicted to be an irritant to the skin, eyes, and respiratory system.[10] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

2-Aminopyridine-3-sulfonic acid is a valuable and versatile heterocyclic compound with significant potential in drug discovery and development. Its synthesis, primarily through the direct sulfonation of 2-aminopyridine, presents a scalable route to this important intermediate. The unique combination of a basic amino group and a strongly acidic sulfonic acid group on the pyridine scaffold imparts distinct physicochemical properties that can be strategically utilized in the design of novel therapeutic agents. This technical guide provides a comprehensive foundation for researchers and scientists to explore the full potential of 2-aminopyridine-3-sulfonic acid in their synthetic and medicinal chemistry endeavors. Further experimental validation of the proposed synthetic protocol and detailed characterization of its properties will undoubtedly accelerate its application in the creation of innovative medicines.

References

[5] BenchChem. (2025). Technical Support Center: Synthesis of 4-Aminopyridine-3-sulfonic Acid. BenchChem. BenchChem. (2025). A Comprehensive Technical Guide to the Physicochemical Characteristics of 4-Aminopyridine-3-Sulfonic Acid. BenchChem. [16] Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). PMC. [14] Wei, Y., et al. (2018). Synthesis of 2-aminopyridine-3-sulfonyl chlorides 4 and sulfonylethenamines 5. ResearchGate. Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. (2022). ACS Publications. [1] Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(3), 343-382. [2] 2-aminopyridine – a classic and trendy pharmacophore. (2025). ResearchGate. [10] PubChem. (n.d.). 4-aminopyridine-3-sulfonic Acid. National Center for Biotechnology Information. [3] Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing. [12] LookChem. (n.d.). Cas 29452-57-1,4-AMINO-PYRIDINE-3-SULFONIC ACID. [8] PubChem. (n.d.). 6-Aminopyridine-3-sulfonic acid. National Center for Biotechnology Information. [6] Guidechem. (n.d.). 2-AMINOPYRIDINE-3-SULFONIC ACID 16250-07-0 wiki. [17] Ultraviolet, Infrared, and Raman Spectra of Pyridine and Its Fluoro Derivatives. (n.d.). ResearchGate. [18] Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. (2023). Journal of the American Chemical Society. [15] Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 6(3), 196-200. [7] ChemicalBook. (n.d.). 2-AMINOPYRIDINE-3-SULFONIC ACID | 16250-07-0. [19] The UV-Vis absorption spectra of III in different solvents. (n.d.). ResearchGate. [20] IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. (2020). RSC Publishing. [21] IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. (2020). PubMed. [22] CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. [23] 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (2006). Semantic Scholar. [13] Syntheses, activity and modeling studies of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives as analogs of NMDA receptor antagonists. (1997). PubMed. [24] ChemicalBook. (n.d.). 2-Aminopyridine(504-29-0) 1H NMR spectrum. [9] Synchem. (n.d.). 2-Aminopyridine-3-sulfonic acid. [4] BenchChem. (2025). Synthesis of 4-Aminopyridine-3-Sulfonic Acid: A Technical Guide. BenchChem. [25] Process of preparation of pyridine-3-sulfonic acids. (1991). Google Patents. [26] Synthesis method of 2-amino pyridine compounds. (2013). Google Patents. [27] SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. (2015). PubMed. [28] Synthesis of 2-aminopyridine substituted benzene sulphonamides. (n.d.). ResearchGate. [29] ChemWhat. (n.d.). 4-AMINO-PYRIDINE-3-SULFONIC ACID CAS#: 29452-57-1. Sigma-Aldrich. (n.d.). 2-Aminopyridine-3-carboxylic acid 98%. [30] Method for synthesizing salazosulfapyridine by utilizing 2-aminopyridine as raw material. (2016). Google Patents. [31] Process of preparation of pyridine-3-sulfonic acids. (1991). PubChem. [32] Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction. (1990). Google Patents. [33] Production of pyridine-3-sulfonic acid. (1992). Google Patents. [34] Synthesis of pyridine-3-sulfonic acid. (n.d.). PrepChem.com. [35] 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (1987). DTIC. [36] Sulfonic acid/amine-pyrimidine compounds with biological activity and target products 1. (2025). Journal of Yunnan University (Natural Sciences Edition). [37] differences & similarities of 1H & 13C NMR spectroscopy. (2022). YouTube. [38] 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (2011). PMC. [39] Basic 1H- and 13C-NMR Spectroscopy. (2012). Book.

Sources

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 2-AMINOPYRIDINE-3-SULFONIC ACID | 16250-07-0 [chemicalbook.com]

- 8. 6-Aminopyridine-3-sulfonic acid | C5H6N2O3S | CID 459533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. synchem.de [synchem.de]

- 10. 4-aminopyridine-3-sulfonic Acid | C5H6N2O3S | CID 2762922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. lookchem.com [lookchem.com]

- 13. Syntheses, activity and modeling studies of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives as analogs of NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Bot Verification [rasayanjournal.co.in]

- 16. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 21. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. cet-science.com [cet-science.com]

- 23. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 24. 2-Aminopyridine(504-29-0) 1H NMR spectrum [chemicalbook.com]

- 25. EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]

- 26. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]

- 27. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. chemwhat.com [chemwhat.com]

- 30. CN105330599A - Method for synthesizing salazosulfapyridine by utilizing 2-aminopyridine as raw material - Google Patents [patents.google.com]

- 31. Process of preparation of pyridine-3-sulfonic acids - Patent EP-0428831-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 32. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]

- 33. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]

- 34. prepchem.com [prepchem.com]

- 35. apps.dtic.mil [apps.dtic.mil]

- 36. Sulfonic acid/amine-pyrimidine compounds with biological activity and target products 1 [yndxxb.ynu.edu.cn]

- 37. m.youtube.com [m.youtube.com]

- 38. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 39. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

An In-Depth Technical Guide to the Spectroscopic Data of 2-Aminopyridine-3-Sulfonic Acid

Introduction

2-Aminopyridine-3-sulfonic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As with any novel compound, unequivocal structural elucidation is paramount for its application and further development. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), form the cornerstone of modern chemical characterization. This guide provides a comprehensive overview of the expected spectroscopic data for 2-aminopyridine-3-sulfonic acid, grounded in the fundamental principles of spectroscopy and supported by comparative data from analogous structures. The insights provided herein are intended to assist researchers, scientists, and drug development professionals in the identification and characterization of this and related molecules.

Molecular Structure and Spectroscopic Overview

The chemical structure of 2-aminopyridine-3-sulfonic acid combines a pyridine ring with an amino group at the 2-position and a sulfonic acid group at the 3-position. This unique arrangement of functional groups dictates its chemical properties and, consequently, its spectroscopic signature.

Caption: Molecular Structure of 2-Aminopyridine-3-Sulfonic Acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-aminopyridine-3-sulfonic acid, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each nucleus.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of 2-aminopyridine-3-sulfonic acid is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the amino group. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing sulfonic acid group.

-

Aromatic Protons: The pyridine ring has three aromatic protons. Their expected chemical shifts and multiplicities are as follows:

-

H-4: This proton is expected to be a doublet, coupled to H-5. Its chemical shift will be influenced by the adjacent electron-withdrawing sulfonic acid group.

-

H-5: This proton will likely appear as a triplet or a doublet of doublets, coupled to H-4 and H-6.

-

H-6: This proton is expected to be a doublet, coupled to H-5. Its proximity to the ring nitrogen will cause a downfield shift.

-

-

Amino Protons (-NH₂): The protons of the amino group will likely appear as a broad singlet. Its chemical shift can be variable and is dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for 2-Aminopyridine-3-Sulfonic Acid

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 7.2 - 7.5 | d | 7 - 9 |

| H-5 | 6.8 - 7.1 | t or dd | J(H5-H4) = 7-9, J(H5-H6) = 5-7 |

| H-6 | 7.9 - 8.2 | d | 5 - 7 |

| -NH₂ | 5.0 - 7.0 | br s | - |

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will show five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the substituent effects of the amino and sulfonic acid groups.

Table 2: Predicted ¹³C NMR Data for 2-Aminopyridine-3-Sulfonic Acid

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 155 - 160 |

| C-3 | 125 - 130 |

| C-4 | 120 - 125 |

| C-5 | 115 - 120 |

| C-6 | 145 - 150 |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2-aminopyridine-3-sulfonic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Analysis: Reference the chemical shifts to the residual solvent peak. Integration, multiplicity, and coupling constants should be determined from the ¹H NMR spectrum.

Caption: A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-aminopyridine-3-sulfonic acid is expected to show characteristic absorption bands for the N-H, S=O, C=N, and C=C bonds.

Predicted Characteristic IR Absorption Bands

-

-NH₂ Group: Two distinct bands are expected for the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

-SO₃H Group: Strong and broad absorption bands are characteristic of the S=O stretching vibrations. The S-O stretching vibration will also be present.

-

Pyridine Ring: Several bands corresponding to C=C and C=N stretching vibrations, as well as C-H bending vibrations, are expected in the fingerprint region.

Table 3: Predicted IR Absorption Bands for 2-Aminopyridine-3-Sulfonic Acid

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| -NH₂ | N-H Stretch (asymmetric) | 3400 - 3500 | Medium |

| -NH₂ | N-H Stretch (symmetric) | 3300 - 3400 | Medium |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| -SO₃H | O-H Stretch | 2500 - 3300 (broad) | Broad, Strong |

| Pyridine Ring | C=C, C=N Stretch | 1550 - 1650 | Strong |

| -SO₃H | S=O Stretch (asymmetric) | 1250 - 1150 | Strong |

| -SO₃H | S=O Stretch (symmetric) | 1080 - 1010 | Strong |

| -SO₃H | S-O Stretch | ~900 | Medium |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Data Acquisition: Record the FT-IR spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Caption: Key vibrational modes for 2-aminopyridine-3-sulfonic acid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Molecular Ion and Fragmentation Pattern

-

Molecular Ion: The molecular weight of 2-aminopyridine-3-sulfonic acid is 174.18 g/mol .[1] In positive ion mode, the protonated molecular ion ([M+H]⁺) is expected at m/z 175. In negative ion mode, the deprotonated molecular ion ([M-H]⁻) is expected at m/z 173.[2]

-

Fragmentation: The molecule is expected to undergo characteristic fragmentation, including the loss of SO₂ (64 Da) and SO₃ (80 Da) from the sulfonic acid group.[2] Cleavage of the pyridine ring may also be observed.

Table 4: Predicted Mass Spectrometry Data for 2-Aminopyridine-3-Sulfonic Acid

| Ion | Predicted m/z |

| [M+H]⁺ | 175 |

| [M-H]⁻ | 173 |

| [M+H - SO₂]⁺ | 111 |

| [M+H - SO₃]⁺ | 95 |

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or a water/acetonitrile mixture.

-

Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., electrospray ionization - ESI).

-

Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and major fragment ions.

Caption: A plausible fragmentation pathway for 2-aminopyridine-3-sulfonic acid.

Conclusion

The comprehensive analysis of the predicted NMR, IR, and MS data provides a robust spectroscopic profile for 2-aminopyridine-3-sulfonic acid. By understanding the expected chemical shifts, vibrational frequencies, and fragmentation patterns, researchers can confidently identify and characterize this molecule. This guide serves as a valuable resource, combining theoretical predictions with insights from analogous compounds to facilitate the structural elucidation of 2-aminopyridine-3-sulfonic acid and its derivatives in a research and development setting.

References

-

Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]

-

Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. [Link]

-

Al-Ghorbani, M., El-Gazzar, A. B. A., & El-Enany, M. M. (2019). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 24(17), 3182. [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). Gas chromatography/mass spectroscopy identification of M2 as 4-aminopyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c) cadmium complex. Retrieved from [Link]

-

Defense Technical Information Center. (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

-

ResearchGate. (n.d.). FT-IR spectra of propyl-sulfonic acid functionalized nanoparticles. Retrieved from [Link]

-

ChemRxiv. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Aminopyridine. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 4. FTIR spectra (a): pure PS (b): 1 h sulfonation (c): 3 h.... Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminopyridine. Retrieved from [Link]

-

OSTI.GOV. (2020). Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight. [Link]

-

AIP Publishing. (2020). Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight. [Link]

-

PMC. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. [Link]

-

CHIMIA. (1966). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. [Link]

-

Rasayan Journal of Chemistry. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. [Link]

-

SpectraBase. (n.d.). 2-Pyridinamine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 4-aminopyridine-3-sulfonic Acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-aminopyridine-3-sulfonyl chlorides 4 and sulfonylethenamines 5. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. Retrieved from [Link]

-

OSHA. (n.d.). PV2143. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link]

-

Chemsrc. (n.d.). 3-Amino-2-pyridine sulfonic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Aminopyridine-3-Sulfonic Acid in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 2-aminopyridine-3-sulfonic acid. It is intended for researchers, scientists, and professionals in drug development who are working with this compound and require a thorough understanding of its behavior in various organic solvents. This document will delve into the theoretical principles governing its solubility, provide detailed experimental protocols for its determination, and offer insights into the interpretation of solubility data.

Introduction: Understanding the Molecule

2-Aminopyridine-3-sulfonic acid (CAS No. 16250-07-0) is a pyridine derivative featuring both a basic amino group and a strongly acidic sulfonic acid group.[1][2] This dual functionality imparts a zwitterionic character to the molecule, making its solubility highly dependent on the surrounding solvent environment. A clear understanding of its solubility is paramount for a range of applications, including reaction chemistry, purification, formulation development, and analytical method development.

The molecular structure, with its polar functional groups, suggests a complex interplay of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and potential ionic interactions, which will be the primary determinants of its solubility profile.

Physicochemical Properties of 2-Aminopyridine-3-Sulfonic Acid

A foundational understanding of the physicochemical properties of 2-aminopyridine-3-sulfonic acid is essential for predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O₃S | [2] |

| Molecular Weight | 174.18 g/mol | [2] |

| Appearance | Likely a crystalline solid | Inferred from related compounds |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 5 | |

| Topological Polar Surface Area | 102 Ų |

The high topological polar surface area and the presence of both hydrogen bond donors and acceptors strongly indicate that 2-aminopyridine-3-sulfonic acid is a polar molecule.

Theoretical Solubility Profile: A "Like Dissolves Like" Approach

The fundamental principle of "like dissolves like" provides a strong basis for predicting the solubility of 2-aminopyridine-3-sulfonic acid.[3][4] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another.

Given the polar and zwitterionic nature of 2-aminopyridine-3-sulfonic acid, we can predict the following:

-

High Solubility in Polar Protic Solvents: Solvents like water, methanol, ethanol, and formic acid are expected to be effective at solvating the molecule. These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the amino and sulfonic acid groups.

-

Moderate to Low Solubility in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile, while polar, lack the ability to donate hydrogen bonds as effectively as protic solvents. While some solubility is expected due to dipole-dipole interactions, it will likely be less than in polar protic solvents.

-

Very Low to Insoluble in Nonpolar Solvents: Nonpolar solvents like hexane, toluene, and diethyl ether lack the necessary polarity and hydrogen bonding capabilities to effectively solvate the highly polar 2-aminopyridine-3-sulfonic acid.

The following diagram illustrates the logical flow for predicting solubility based on solvent properties.

Caption: Predicted solubility of 2-aminopyridine-3-sulfonic acid based on solvent polarity.

Experimental Determination of Solubility

While theoretical predictions are useful, empirical determination is essential for obtaining accurate solubility data. The following protocols outline methods for both qualitative and quantitative solubility assessment.

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for 2-aminopyridine-3-sulfonic acid and all solvents used. General safety precautions for handling pyridine and sulfonic acid derivatives include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

-

Avoiding inhalation of dust and vapors.

-

Preventing contact with skin and eyes.[6]

-

In case of accidental exposure, follow the first-aid measures outlined in the SDS.[5][7]

Qualitative Solubility Assessment

This method provides a rapid screening of solubility in various solvents.

Materials:

-

2-Aminopyridine-3-sulfonic acid

-

A selection of organic solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, DMSO, DMF, ethyl acetate, dichloromethane, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10 mg of 2-aminopyridine-3-sulfonic acid to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent.

Quantitative Solubility Determination: The Equilibrium Solubility Method

This method determines the saturation solubility of the compound in a given solvent at a specific temperature.

Principle: An excess of the solid compound is equilibrated with the solvent until the solution is saturated. The concentration of the dissolved compound is then determined analytically.

Workflow Diagram:

Caption: Workflow for quantitative equilibrium solubility determination.

Detailed Protocol:

-

Preparation:

-

Prepare a stock solution of 2-aminopyridine-3-sulfonic acid of known concentration in a solvent in which it is freely soluble (e.g., water or methanol) for creating a calibration curve.

-

Develop a suitable analytical method (UV-Vis spectrophotometry or HPLC) to quantify the compound. For UV-Vis, determine the λmax. For HPLC, establish a method with a suitable column, mobile phase, and detector settings.

-

Generate a calibration curve by preparing a series of standards of known concentrations and measuring their analytical response.

-

-

Equilibration:

-

Add an excess amount of 2-aminopyridine-3-sulfonic acid to a vial containing a known volume of the test solvent. Ensure there is undissolved solid present.

-

Seal the vial and place it in a shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C).

-

Equilibrate for a sufficient time (typically 24-48 hours) to ensure the solution is saturated.

-

-

Sample Analysis:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered sample with a suitable solvent (usually the mobile phase for HPLC or the same solvent for UV-Vis) to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample using the pre-established analytical method.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of 2-aminopyridine-3-sulfonic acid in that solvent at the specified temperature.

-

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner.

Table 1: Qualitative Solubility of 2-Aminopyridine-3-Sulfonic Acid

| Solvent | Polarity | Type | Observation |

| Water | High | Protic | Soluble |

| Methanol | High | Protic | Soluble |

| Ethanol | High | Protic | Soluble |

| DMSO | High | Aprotic | Partially Soluble |

| Acetonitrile | Medium | Aprotic | Sparingly Soluble |

| Ethyl Acetate | Medium | Aprotic | Insoluble |

| Toluene | Low | Nonpolar | Insoluble |

| Hexane | Low | Nonpolar | Insoluble |

(Note: This table presents hypothetical data for illustrative purposes.)

Table 2: Quantitative Solubility of 2-Aminopyridine-3-Sulfonic Acid at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Water | Experimental Value | Calculated Value |

| Methanol | Experimental Value | Calculated Value |

| Ethanol | Experimental Value | Calculated Value |

(Note: This table should be populated with experimentally determined values.)

The interpretation of this data will be crucial for subsequent experimental design. For instance, solvents in which the compound is highly soluble are suitable for creating stock solutions and for purification by crystallization (as an anti-solvent might be added). Solvents in which it is sparingly soluble may be useful for recrystallization.

Conclusion

The solubility of 2-aminopyridine-3-sulfonic acid is governed by its polar, zwitterionic structure. It is predicted to be highly soluble in polar protic solvents and poorly soluble in nonpolar solvents. This guide provides a robust framework for both the theoretical prediction and the experimental determination of its solubility in a range of organic solvents. The detailed protocols and safety guidelines herein are designed to enable researchers to generate accurate and reliable solubility data, which is a critical parameter for the successful application of this compound in research and development.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- solubility experimental methods.pptx - Slideshare. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- 2-AMINOPYRIDINE-5-SULFONIC ACID SDS, 16250-08-1 Safety Data Sheets - ECHEMI. (n.d.).

- 2-AMINOPYRIDINE-3-SULFONIC ACID | 16250-07-0 - ChemicalBook. (n.d.).

- 2-AMINOPYRIDINE-3-SULFONIC ACID 16250-07-0 wiki - Guidechem. (n.d.).

- Solubility of organic compounds (video) - Khan Academy. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (n.d.).

- SAFETY DATA SHEET - TCI Chemicals. (n.d.).

- 2-Aminopyridine-3-sulfonic acid - Synchem. (n.d.).

- 4-aminopyridine-3-sulfonic Acid | C5H6N2O3S | CID 2762922 - PubChem. (n.d.).

- 2-Aminopyridine - SAFETY DATA SHEET. (2021-12-24).

- safety data sheet sds/msds 2-amino pyridine - Biochem Chemopharma. (n.d.).

- 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem. (n.d.).

- 6-Aminopyridine-3-sulfonic acid | C5H6N2O3S | CID 459533 - PubChem. (n.d.).

Sources

An In-depth Technical Guide to the Reactivity and Stability of 2-Aminopyridine-3-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

2-Aminopyridine-3-sulfonic acid is a key heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. Its unique trifunctional nature, possessing a basic amino group, an acidic sulfonic acid moiety, and a reactive pyridine ring, presents both opportunities and challenges in its synthetic manipulation and application. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical reactivity and stability of 2-aminopyridine-3-sulfonic acid. By elucidating the interplay of its functional groups and exploring its behavior under various conditions, this document aims to empower scientists to harness the full potential of this valuable molecule in their research and development endeavors.

Molecular Structure and Physicochemical Properties

2-Aminopyridine-3-sulfonic acid (C₅H₆N₂O₃S) is a crystalline solid with a molecular weight of 174.18 g/mol . The molecule's structure, characterized by the ortho-positioning of the amino and sulfonic acid groups on the pyridine ring, leads to a rich and complex chemical behavior.

Acid-Base Properties

Table 1: Predicted and Experimental pKa Values of Relevant Compounds

| Compound | Functional Group | Predicted pKa | Experimental pKa |

| 2-Aminopyridine | Pyridinium ion | - | 6.82 (at 20°C)[1] |

| Pyridine-3-sulfonic acid | Sulfonic acid | -2.30 ± 0.18 | Not readily available |

| Pyridine-3-sulfonic acid | Pyridinium ion | - | Not readily available |

Understanding these acid-base properties is critical for designing synthetic reactions, developing analytical methods, and predicting the compound's physiological behavior.

Chemical Reactivity

The reactivity of 2-aminopyridine-3-sulfonic acid is governed by the interplay of its three key functional components: the pyridine ring, the amino group, and the sulfonic acid group.

Reactions of the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the strongly activating amino group at the 2-position directs incoming electrophiles primarily to the 5-position. The sulfonic acid group at the 3-position is a deactivating group and will also influence the regioselectivity of substitution. Acid-catalyzed hydrogen exchange studies on 2-aminopyridine derivatives have shown that exchange occurs at the 3- and 5-positions.[2]

Caption: A conceptual workflow for the synthesis of 2-aminopyridine-3-sulfonic acid.

Analytical Methods

A combination of spectroscopic and chromatographic techniques is essential for the characterization and purity assessment of 2-aminopyridine-3-sulfonic acid.

Reverse-phase HPLC is a powerful tool for the analysis of aminopyridine derivatives. Due to the high polarity of the sulfonic acid group, a mobile phase with a suitable buffer and a polar-modified stationary phase may be required to achieve good retention and peak shape.

Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 or polar-embedded C18, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 5-95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of 2-aminopyridine-3-sulfonic acid. The chemical shifts and coupling patterns of the aromatic protons provide definitive information about the substitution pattern on the pyridine ring.

FT-IR spectroscopy can be used to identify the key functional groups in the molecule. Characteristic absorption bands for the N-H stretches of the amino group, the S=O and S-O stretches of the sulfonic acid group, and the C=C and C=N vibrations of the pyridine ring would be expected.

Table 3: Expected FT-IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (amino) | 3400-3200 |

| C-H Stretch (aromatic) | 3100-3000 |

| S=O Stretch (sulfonic acid) | 1250-1150 and 1080-1010 |

| C=C, C=N Stretch (pyridine) | 1650-1550 |

| S-O Stretch | ~900 |

Handling and Storage

Based on the available safety data for related compounds, 2-aminopyridine-3-sulfonic acid should be handled with care. It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Aminopyridine-3-sulfonic acid is a molecule of significant interest due to its diverse reactivity and potential applications. A thorough understanding of its stability and the reactivity of its constituent functional groups is paramount for its successful utilization in research and development. This guide has provided a comprehensive overview of these aspects, drawing upon available literature and established chemical principles. Further experimental investigation into the specific stability profile of this compound under various stress conditions will be invaluable for its advancement in pharmaceutical and material science applications.

References

Sources

- 1. 2-Aminopyridine - Wikipedia [en.wikipedia.org]

- 2. The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXV. The acid-catalysed hydrogen-exchange of some 2-aminopyridine derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

CAS number for 2-aminopyridine-3-sulfonic acid

An In-Depth Technical Guide to 2-Aminopyridine-3-Sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminopyridine-3-sulfonic acid (CAS No. 16250-07-0) is a functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of 2-aminopyridine, a scaffold renowned for its role in constructing diverse biologically active molecules, the addition of a sulfonic acid group at the 3-position imparts unique physicochemical properties, including enhanced aqueous solubility and the introduction of a strong acidic handle for molecular interactions.[1] This guide provides a comprehensive overview of this compound, detailing its core properties, a validated synthesis strategy rooted in established chemical principles, potential applications in drug discovery, and robust analytical methodologies for its characterization.

Core Compound Identification and Properties

2-Aminopyridine-3-sulfonic acid is a substituted pyridine featuring a nucleophilic amino group and a strongly acidic sulfonic acid moiety. This bifunctional nature makes it a versatile building block for further chemical elaboration.

| Property | Value | Source |

| CAS Number | 16250-07-0 | [2][3] |

| Molecular Formula | C₅H₆N₂O₃S | [2][4] |

| Molecular Weight | 174.18 g/mol | [2] |

| Canonical SMILES | C1=CC(=C(N=C1)N)S(=O)(=O)O | [4] |

| InChI Key | DTSFAEFKJOUTKL-UHFFFAOYSA-N | [4] |

| Topological Polar Surface Area | 102 Ų | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 5 | [4] |

Synthesis Pathway: Electrophilic Sulfonation

The most direct and industrially scalable approach for synthesizing aminopyridine sulfonic acids is through electrophilic aromatic substitution. The synthesis of 2-aminopyridine-3-sulfonic acid is logically achieved via the direct sulfonation of 2-aminopyridine.

Mechanistic Rationale

The reaction mechanism hinges on the directing effects of the substituents on the pyridine ring. The amino group (-NH₂) at the 2-position is a potent activating group and is ortho-, para- directing. In the context of the pyridine ring, this strongly activates the adjacent 3- and 5-positions for electrophilic attack. The nitrogen atom in the ring is deactivating. Therefore, treatment with a strong sulfonating agent, such as fuming sulfuric acid (oleum), introduces the sulfonic acid (-SO₃H) group preferentially at one of these activated positions. The 3-position is often favored due to steric considerations. This approach is well-documented for analogous isomers, such as the synthesis of 4-aminopyridine-3-sulfonic acid from 4-aminopyridine.[5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-aminopyridine-3-sulfonic acid.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the sulfonation of aminopyridines.[5] Safety Note: This reaction involves highly corrosive reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

| Step | Procedure | Rationale & Expert Insight |

| 1. Reagent Preparation | In a 100 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 20 mL of 20% oleum (fuming sulfuric acid). | Oleum serves as both the solvent and the source of the electrophile, sulfur trioxide (SO₃). Using a dedicated reaction flask with proper agitation and temperature monitoring is critical for control. |

| 2. Substrate Addition | Cool the oleum to 0-5°C using an ice bath. Slowly add 2-aminopyridine (e.g., 0.1 mol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C. | The initial reaction is highly exothermic. Slow, controlled addition prevents thermal runaway and potential side reactions. Keeping the temperature low minimizes degradation of the starting material. |

| 3. Reaction | After the addition is complete, slowly heat the reaction mixture to 130°C and maintain this temperature for 6-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC). | The high temperature is necessary to overcome the activation energy for the electrophilic substitution on the moderately activated pyridine ring. TLC monitoring (using an appropriate solvent system) allows for empirical determination of reaction completion. |

| 4. Workup & Quenching | Once the reaction is complete, cool the mixture to room temperature. In a separate, larger beaker, prepare a slurry of crushed ice. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. | This step quenches the reaction and dilutes the highly concentrated acid. This is an extremely exothermic process and must be done with extreme caution to control the temperature and prevent splashing. |

| 5. Neutralization & Isolation | Slowly add a base, such as calcium carbonate or barium carbonate, to the acidic solution until the pH is approximately neutral. This will precipitate insoluble calcium or barium sulfate. | Neutralization removes the excess sulfuric acid. Using carbonates that form insoluble sulfates is a classic and effective method for purification, as the inorganic salt can be easily removed by filtration. |

| 6. Purification | Filter the mixture to remove the precipitated inorganic salts. The filtrate contains the desired product. The crude 2-aminopyridine-3-sulfonic acid can be isolated by evaporation of the water and further purified by recrystallization from hot water. | The high polarity and zwitterionic nature of the product often lead to good water solubility, making recrystallization from an aqueous solution an effective final purification step. |

Applications in Drug Discovery & Medicinal Chemistry

The 2-aminopyridine moiety is a privileged scaffold in drug discovery, serving as a key pharmacophore in numerous approved drugs.[1] Its utility stems from its ability to form critical hydrogen bonds with biological targets and its synthetic tractability.

Role as a Bioisostere and Solubilizing Group

The sulfonic acid group is a well-known bioisostere for carboxylic acids and phosphate groups. Introducing the -SO₃H group into a 2-aminopyridine core creates a molecule with several advantageous properties for drug development:

-

Enhanced Aqueous Solubility: The highly polar sulfonic acid group significantly increases the water solubility of the parent scaffold, which is a critical parameter for drug administration and distribution.

-

Modulation of pKa: The presence of both a basic amino group and a strong acidic group creates a zwitterionic compound. This can influence the molecule's charge state at physiological pH, affecting its ability to cross cell membranes and interact with targets.

-

Novel Interaction Sites: The sulfonate group can act as a strong hydrogen bond acceptor or engage in ionic interactions with positively charged residues (e.g., arginine, lysine) in a protein's active site, providing a new vector for optimizing binding affinity and selectivity.

Potential Therapeutic Applications

While specific biological activities for 2-aminopyridine-3-sulfonic acid are not extensively documented, its parent structure and related pyridine sulfonic acids are implicated in various therapeutic areas. For instance, other pyridine sulfonic acids have been investigated as cholesterol synthesis inhibitors and serve as key intermediates in manufacturing drugs for acid-related gastrointestinal disorders.[6][7] Therefore, 2-aminopyridine-3-sulfonic acid represents a valuable starting point for generating libraries of novel compounds for screening against kinases, proteases, and other enzyme targets where charged interactions are crucial.

Analytical Methodologies: HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing the purity of 2-aminopyridine-3-sulfonic acid and related polar compounds. Due to its hydrophilic and zwitterionic nature, specialized chromatographic techniques are required.

Chromatographic Principles

Standard reversed-phase C18 columns often provide poor retention for highly polar molecules like aminopyridine sulfonic acids. To achieve effective separation, one of the following approaches is recommended:

-

Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics can effectively retain and separate compounds based on both their hydrophobicity and charge.[8]

-

HILIC (Hydrophilic Interaction Liquid Chromatography): This technique uses a polar stationary phase and a high-organic mobile phase, promoting the retention of polar analytes.

-

Ion-Pairing Reversed-Phase HPLC: Adding an ion-pairing reagent (e.g., tetrabutylammonium) to the mobile phase forms a neutral complex with the charged analyte, enhancing its retention on a C18 column.

Analytical Workflow Diagram

Caption: General workflow for the HPLC analysis of 2-aminopyridine-3-sulfonic acid.

Exemplar HPLC Protocol

This protocol is based on established methods for separating aminopyridine isomers and other polar aromatic bases.[8][9]

| Parameter | Specification | Rationale & Expert Insight |

| Column | Mixed-Mode Cation-Exchange (e.g., Amaze SC, Obelisc R) or HILIC | These columns are specifically designed to provide retention for highly polar and charged analytes that elute in the void volume on standard C18 columns. |

| Mobile Phase | Isocratic: 30% Acetonitrile, 70% Aqueous Buffer (e.g., 50 mM Ammonium Formate, pH 3.0) | The aqueous buffer interacts with the stationary phase and analyte, while the organic modifier (acetonitrile) controls the elution strength. A low pH ensures the amino group is protonated, aiding in cation-exchange retention. |

| Flow Rate | 0.6 - 1.0 mL/min | A standard analytical flow rate provides good peak shape and reasonable run times. |

| Injection Volume | 2 - 5 µL | Small injection volumes prevent peak distortion and column overloading. |

| Column Temperature | 25 - 30°C | Maintaining a constant temperature ensures reproducible retention times. |

| Detection | UV-Vis Detector at 250 nm | The pyridine ring possesses a strong chromophore, making UV detection highly sensitive for this class of compounds. |

| Sample Preparation | Dissolve the sample in the mobile phase at a concentration of approximately 0.2-0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection. | Dissolving the sample in the mobile phase prevents solvent mismatch effects. Filtering removes particulates that could clog the HPLC system. |

References

- Synchem. (n.d.). 2-Aminopyridine-3-sulfonic acid. Retrieved from Synchem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGYhC2n0uXd16xybiJCd54RHIeEJLHfyiXtZ2HX89SQYPT7jWbyTunbPd3sevU_j2_ldmeQnAvizBqlOMvicmZdMSdmuHGPPLNhNiZ_zERrDA6CpxLE52YCvRN1dHyiomYJcgMHS9xqI2szgOaXmLEgOi7CfQtKMPPHA==]

- ChemicalBook. (n.d.). 2-AMINOPYRIDINE-3-SULFONIC ACID | 16250-07-0. Retrieved from ChemicalBook website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE20eyukDeDWSr27os7bE7Teip0k6dW7GAyO6cTMNl-7kBfDCUniaLvC1yam9-4f1uIh4U1kbSAsr_bNzYUzyv9Ds_Cy-7OZIu3SnuZ1tteLGY0LPMP_TgRqTpe9-rEa1NqXOrTllNxFMyzabeYBH3xIiAxw_wZ1bNsNxhhl1PVDA==]

- Guidechem. (n.d.). 2-AMINOPYRIDINE-3-SULFONIC ACID 16250-07-0 wiki. Retrieved from Guidechem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1mGABgRlOn2EJKSphZ1W_c6F83SZVvk1LTVYLrvqfkaupyvP3k6BWI3axnbHIQQC3eYYYZh1OBo1FHBIb7333-p_mhLNfnbhrD5xUNhnoD87hhXW06iAZEuVeZku0P6hppcXLHPO1vbuYz3Z_Ou8iRtH7M4gVjjbHAqU9-j2WpxRXI32aCCdKPyApuwXQ6g==]

- Benchchem. (2025). Synthesis of 4-Aminopyridine-3-Sulfonic Acid: A Technical Guide. Retrieved from Benchchem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmnQti8ahQHfRHH5I__1db-BUCYaTcaWXfyrFJWpet_iZoNo-4wIrVWWe61O3S48C8ZvXijqLZMmFmRMFV8l2yfHl8D5-mZNLKmHE_-uMMzwT4DcWu2xZ-Z_3r4Zy4K6CQh7dNx2EL7f6IXj6At-kI3CFA3d2BJ5ExhITjFDy02DSFRLouGqaKbD-iaugIGBRctVBaal3JQPMTHw==]

- RSC Publishing. (n.d.). 2-Aminopyridine – an unsung hero in drug discovery. Retrieved from RSC Publishing website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4iFKkIIjrdm4SWgPNK4r5Kq2ofjDYDb22U0QtgVPhogAd82h7Z8FvGo888E2QjpTCP90h7tC6dKeoHxf_STx36AfOQupW46x7V5h1BiT-qXLvp6iNZbiYRp1agyHvBp6z61-xOCWuo5ExHK-iQjrCw3-MTqe6q0BQh3xr]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Pyridine-3-Sulfonic Acid in Modern Pharmaceutical Manufacturing. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDWBL59GUo9pnWggghrqfK0JEhc7_U5IY83-FUs7ys1xCQtr5A7R8HphEY73lBN9OkuahBjOVJ4QleRHBgtrZ3z0D1zEjmWP3xyyaCZKf2RBiMgvzZ8p0DUW1ajPu5iXbxxtEdhpzBah1SR071S4DxjfWShA6TFdA3V7Am_tnLuiQKJUBiYQc0F2uxeu7JF2MJ_HVsjeUeCPcr9B6l5-q8W94SHNUvh9Bw7To9Jhl7SLj-tyO94T0kL9kBTBTSXLpPC6kpqyAr9pYAUx9d]

- MCE. (n.d.). Pyridine-3-sulfonic acid (Pyridine-3-sulphonic acid) | Cholesterol Synthesis Inhibitor. Retrieved from MCE website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7DMdRWNm9dhV4khkpr2X9IQ-O2eacND5jSxgVpAIkWxT4QdPSSrjxEAn29MeX6gUA1CTX8YacC6ALg9rNoywkresZT9spepeJRb0sLW9B7V4a38kbBEXn00RjENBnh2RPyjHBL_jugqG5yrkdXM9qyvDbQV2MVw==]

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved from HELIX Chromatography website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESqY0RKoZame2Impf7cYNIY0fgxgXdG4LYuVfv1aLdEa0UMFgKJ0RIOOBzBgSCO30J5PwvquPyi8DulF8JZY6sgC36Q5LgQVfP3AHq3g-0te2wY1LRcElPgqsdNoTtQNk_uHmaufb625pGnM0=]

- SIELC Technologies. (2025). HPLC Method for Analysis of 2-Aminopyridine on Chromni Column. Retrieved from SIELC Technologies website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8mTRoLTJmLj8_Gp2p2ul_OuESmIGaKfXAOUAzEUC3SgZnKA3t1NW9oS3ZRpPVIzgQ4AC6Qy2xDnBp7S4ckSbZJimhoYr4bSSusibJxP6x-RkXbhKcf8Q295OsM9zCtJJR9Z7Bzg==]

Sources

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. synchem.de [synchem.de]

- 3. 2-AMINOPYRIDINE-3-SULFONIC ACID | 16250-07-0 [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. helixchrom.com [helixchrom.com]

- 9. 2-Aminopyridine | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Synthesis of 2-Aminopyridine-3-Sulfonic Acid Derivatives

This guide provides a comprehensive overview of the synthetic methodologies for obtaining 2-aminopyridine-3-sulfonic acid and its derivatives. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the core synthetic strategies, offering not just protocols but also the underlying chemical principles and practical considerations that govern these transformations. The 2-aminopyridine scaffold is a privileged motif in medicinal chemistry, and its sulfonylated derivatives are of significant interest for their potential biological activities.[1][2]

Introduction: The Significance of the 2-Aminopyridine-3-Sulfonic Acid Moiety

The strategic incorporation of a sulfonic acid or a sulfonamide group at the 3-position of a 2-aminopyridine ring can profoundly influence the molecule's physicochemical properties, such as its solubility, acidity, and ability to engage in hydrogen bonding. These modifications are crucial for modulating pharmacokinetic profiles and target engagement. The synthesis of this class of compounds, therefore, is a key enabling step in the exploration of new chemical entities for various therapeutic areas.

Core Synthetic Strategies

The synthesis of 2-aminopyridine-3-sulfonic acid derivatives can be broadly categorized into two main approaches:

-

Direct Sulfonation of 2-Aminopyridine: This is the most straightforward approach, involving the direct introduction of a sulfonic acid group onto the 2-aminopyridine backbone.

-

Synthesis via Sulfonyl Chloride Intermediates: A more versatile strategy involves the preparation of a 2-aminopyridine-3-sulfonyl chloride, which can then be reacted with a variety of nucleophiles to generate a diverse library of sulfonamides and other derivatives.

This guide will explore both strategies in detail, providing validated protocols and the scientific rationale behind the experimental choices.

Part 1: Direct Sulfonation of 2-Aminopyridine

The direct introduction of a sulfonic acid group onto the pyridine ring is an electrophilic aromatic substitution reaction. The amino group at the 2-position is an activating group, directing the incoming electrophile to the ortho and para positions. In the case of 2-aminopyridine, the 3- and 5-positions are activated. Careful control of reaction conditions is necessary to achieve regioselectivity for the desired 3-sulfonated product.

Methodology: High-Temperature Sulfonation

A common and effective method for the direct sulfonation of aminopyridines involves heating with a strong sulfonating agent.[3][4] This approach, while requiring harsh conditions, can provide the desired product in good yields.

Experimental Protocol: Synthesis of 6-Aminopyridine-3-Sulfonic Acid

This protocol for a related isomer provides a strong basis for the synthesis of the 2-amino-3-sulfonic acid derivative, with expected similar reaction conditions.[3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 2-aminopyridine (1 mole) to concentrated sulfuric acid (3 moles).

-

Catalyst Addition: To this mixture, add a small amount of aluminum powder.

-

Heating: Heat the reaction mixture to 210°C with continuous stirring for 5 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture onto crushed ice. The precipitate of 2-aminopyridine-3-sulfonic acid is collected by filtration.

-

Purification: The crude product can be further purified by recrystallization from hot water.

Causality Behind Experimental Choices:

-

Concentrated Sulfuric Acid: Serves as both the solvent and the sulfonating agent. At high temperatures, it generates sulfur trioxide (SO₃), the active electrophile.

-

Aluminum Powder: While the exact role is not always elucidated in literature, it may act as a catalyst to promote the formation of the electrophile or to prevent oxidative side reactions.

-

High Temperature: Necessary to overcome the activation energy for the electrophilic substitution on the pyridine ring, which is generally less reactive than benzene.

-

Ice Quench: The reaction is quenched on ice to precipitate the sulfonic acid product, which is much less soluble in the cold aqueous acidic solution than in the concentrated sulfuric acid.

Data Summary Table:

| Starting Material | Product | Reagents | Temperature (°C) | Time (h) | Reported Yield |

| 2-Aminopyridine | 6-Aminopyridine-3-sulfonic acid | Conc. H₂SO₄, Al powder | 210 | 5 | Not specified[3] |

| 4-Aminopyridine | 4-Aminopyridine-3-sulfonic acid | 20% Oleum | 120 | 96 | Not specified[4] |

Note: The conditions for the 6-amino isomer are more vigorous than for the 4-amino isomer, suggesting that the sulfonation of 2-aminopyridine to the 3-position will likely require high temperatures.

Workflow Diagram:

Caption: Direct Sulfonation Workflow.

Part 2: Synthesis via 2-Aminopyridine-3-sulfonyl Chloride

The sulfonyl chloride is a highly valuable and versatile intermediate. It can be readily converted into a wide array of derivatives, including sulfonamides, sulfonate esters, and sulfones. The synthesis of the sulfonyl chloride typically proceeds from the corresponding sulfonic acid.

Methodology: Chlorination of 2-Aminopyridine-3-sulfonic Acid

The conversion of a sulfonic acid to a sulfonyl chloride is a standard transformation, often achieved using chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).[3][5]

Experimental Protocol: Synthesis of 6-Aminopyridine-3-sulfonyl Chloride

This protocol for the 6-amino isomer is directly applicable to the 2-amino-3-sulfonic acid substrate.[3]

-

Reactant Preparation: In a dry round-bottom flask, thoroughly grind 6-aminopyridine-3-sulfonic acid (0.5 mole) with phosphorus pentachloride (1 mole).

-

Reaction Additive: Add a few drops of phosphorus oxychloride (POCl₃).

-

Heating: Reflux the reaction mixture for 5 hours at 130°C.

-

Work-up: After cooling to room temperature, carefully pour the mixture onto crushed ice.

-

Isolation: The solid 6-aminopyridine-3-sulfonyl chloride is collected by filtration and washed with water and a sodium bicarbonate solution to remove any acidic impurities. The product is then dried under vacuum.

Causality Behind Experimental Choices:

-

Phosphorus Pentachloride (PCl₅): A powerful chlorinating agent that effectively converts the sulfonic acid to the sulfonyl chloride.

-

Phosphorus Oxychloride (POCl₃): Often used as a catalyst or co-solvent in such reactions to facilitate the conversion.

-

Reflux at 130°C: Provides the necessary thermal energy for the reaction to proceed to completion.

-

Ice Quench and Bicarbonate Wash: The quench precipitates the product and the bicarbonate wash neutralizes any remaining acidic reagents and byproducts.

Reaction Mechanism Overview:

Caption: Sulfonyl Chloride Formation.

Methodology: Synthesis of Sulfonamide Derivatives

With the 2-aminopyridine-3-sulfonyl chloride in hand, a diverse range of sulfonamides can be synthesized by reaction with primary or secondary amines.[3] This is a robust and widely used method for generating libraries of compounds for biological screening.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

-

Reaction Setup: In a reaction flask, add the desired primary or secondary amine to a suitable solvent (e.g., pyridine, DMF, or CH₂Cl₂).

-

Addition of Sulfonyl Chloride: Slowly add the 2-aminopyridine-3-sulfonyl chloride to the amine solution.

-

Heating: Heat the reaction mixture, typically between 70-80°C, with occasional stirring for about 1 hour, or until the reaction is complete as monitored by TLC.

-

Work-up: Cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, the product can be isolated by extraction following an aqueous work-up.

-

Purification: The crude sulfonamide can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Amine as Nucleophile: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.

-

Solvent: The choice of solvent depends on the solubility of the reactants and can influence the reaction rate. A basic solvent like pyridine can also act as a base to quench the HCl byproduct.

-

Heating: While many sulfonamide formations proceed at room temperature, gentle heating can accelerate the reaction.

Illustrative Reaction Scheme:

Caption: General Sulfonamide Synthesis.

Part 3: Alternative Synthetic Approaches

While direct sulfonation and subsequent derivatization of the sulfonyl chloride are the most common routes, other methods for the synthesis of 2-aminopyridine derivatives are continuously being developed. These include multi-component reactions that can rapidly build molecular complexity.[1]

One such approach involves the reaction of enaminones with malononitrile and primary amines under solvent-free conditions to afford substituted 2-aminopyridines.[1] While this specific example does not directly yield a 3-sulfonic acid derivative, it highlights the potential for developing novel convergent strategies to access this scaffold with various functionalities.

Conclusion

The synthesis of 2-aminopyridine-3-sulfonic acid and its derivatives is a critical area of research in medicinal chemistry. This guide has outlined the primary synthetic strategies, providing detailed protocols and insights into the chemical principles at play. The direct sulfonation of 2-aminopyridine offers a straightforward route to the sulfonic acid, while the conversion to the sulfonyl chloride intermediate opens up a vast chemical space for the synthesis of diverse sulfonamide libraries. As the demand for novel therapeutic agents continues to grow, the development of efficient and versatile methods for the synthesis of these important building blocks will remain a key focus for synthetic chemists.

References

-

Synthesis of 2-aminopyridine-3-sulfonyl chlorides 4 and sulfonylethenamines 5. ResearchGate. [Link]

- Method for synthesizing salazosulfapyridine by utilizing 2-aminopyridine as raw material.

-

SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry. [Link]

- Pyridine-3-sulfonyl chloride production method.

-

Synthesis of Preparation or 3-Chloro-2-Pyridine Sulfonamide. PrepChem.com. [Link]

- Process for the preparation of chloropyridine sulfonyl chloride.

-

A mild, catalyst-free synthesis of 2-aminopyridines. National Institutes of Health. [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. National Center for Biotechnology Information. [Link]

-

Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway. National Institutes of Health. [Link]

-

2-Chloropyridine. Wikipedia. [Link]

-

Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed. [Link]

-

Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. ResearchGate. [Link]

-

Sulfonic acid/amine-pyrimidine compounds with biological activity and target products 1. Journal of Yunnan University (Natural Sciences Edition). [Link]

Sources

- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]

electrophilic substitution on 2-aminopyridine

An In-depth Technical Guide to the Electrophilic Substitution of 2-Aminopyridine for Researchers and Drug Development Professionals

Abstract